

In-Depth Technical Guide: N-(3-Nitrophenyl)benzenesulfonamide - Chemical Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical safety, handling, and available data for **N-(3-Nitrophenyl)benzenesulfonamide** (CAS No. 80-37-5). The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Chemical and Physical Properties

N-(3-Nitrophenyl)benzenesulfonamide is a sulfonamide compound containing a nitro group on the phenyl ring. While comprehensive experimental data is limited in publicly available literature, some key physical and chemical properties have been reported.

Property	Value	Reference
CAS Number	80-37-5	[1][2]
Molecular Formula	C12H10N2O4S	[3][4]
Molecular Weight	278.28 g/mol	[3]
Appearance	Not explicitly stated, but related sulfonamides are often crystalline solids.	
Flash Point	221.8°C	[3]
Vapor Pressure	4.72E-08 mmHg at 25°C	[3]
Solubility	No specific data found. General sulfonamides exhibit variable solubility in organic solvents and are often poorly soluble in water.	

Safety and Handling

A complete Safety Data Sheet (SDS) for **N-(3-Nitrophenyl)benzenesulfonamide** (CAS 80-37-5) was not found in the available search results. However, based on the known hazards of structurally similar compounds, such as 4-Nitrobenzenesulfonamide, and general principles of laboratory safety, the following precautions are recommended.[5]

2.1 Hazard Identification

While specific GHS classifications for this compound are not available, related nitro- and sulfonamide-containing aromatic compounds may pose the following hazards:

- Skin Irritation: May cause skin irritation upon contact.[5]
- Eye Irritation: May cause serious eye irritation.[5]
- Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5]

Foundational & Exploratory

 Acute Toxicity: While no specific LD50 data for this compound was found, it is prudent to handle it as a potentially toxic substance. For context, the oral LD50 for the related compound Benzenesulfonamide in rats is 991 mg/kg.[6]

2.2 Recommended Personal Protective Equipment (PPE)

- Eye Protection: Chemical safety goggles or a face shield should be worn.[5][6]
- Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[5]
- Skin and Body Protection: A laboratory coat and appropriate protective clothing should be worn to prevent skin contact.[5]
- Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is recommended.[7]

2.3 Handling and Storage

- Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Wash hands thoroughly after handling.
 [5]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from strong oxidizing agents and strong bases.[5][6]

2.4 First Aid Measures

The following first aid measures are based on general guidance for related chemical compounds:

- After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]
- After skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. If irritation develops and persists, get medical attention.[5]
- After inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

• After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[7]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and biological evaluation of **N-(3-Nitrophenyl)benzenesulfonamide** are not readily available. However, based on general synthetic procedures for benzenesulfonamides, a plausible synthetic route is outlined below.

3.1 Generalized Synthesis of N-(3-Nitrophenyl)benzenesulfonamide

This protocol is a generalized procedure based on the known reactivity of benzenesulfonyl chlorides with anilines.[8]

Reaction Scheme:

Materials:

- Benzenesulfonyl chloride
- 3-Nitroaniline
- Anhydrous pyridine or another suitable base (e.g., triethylamine)
- Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitroaniline (1 equivalent) in anhydrous DCM.
- Add anhydrous pyridine (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of benzenesulfonyl chloride (1 equivalent) in anhydrous DCM to the cooled reaction mixture with stirring.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding 1M HCl solution.
- Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-(3-Nitrophenyl)benzenesulfonamide.
- Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Biological Activity and Signaling Pathways

Specific information regarding the biological activity, mechanism of action, and affected signaling pathways of **N-(3-Nitrophenyl)benzenesulfonamide** is not well-documented in the public domain. However, the benzenesulfonamide scaffold is a well-known pharmacophore present in a wide range of therapeutic agents.[9]

Derivatives of benzenesulfonamide have been investigated for a variety of biological activities, including:

- Anti-cancer: Some benzenesulfonamide analogs have been identified as inhibitors of receptor tyrosine kinases like TrkA, which are implicated in the progression of cancers such as glioblastoma.[9]
- Antiviral: Certain benzenesulfonamide derivatives have shown potential as anti-influenza agents by inhibiting viral hemagglutinin.[10]
- Cardiovascular effects: Some sulfonamide derivatives have been shown to affect cardiovascular parameters, potentially through interaction with ion channels.[11]

Given the lack of specific data for **N-(3-Nitrophenyl)benzenesulfonamide**, its biological effects and impact on cellular signaling pathways remain an area for future research.

Visualizations

General Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the chemical synthesis and subsequent biological screening of a compound like **N-(3-Nitrophenyl)benzenesulfonamide**.

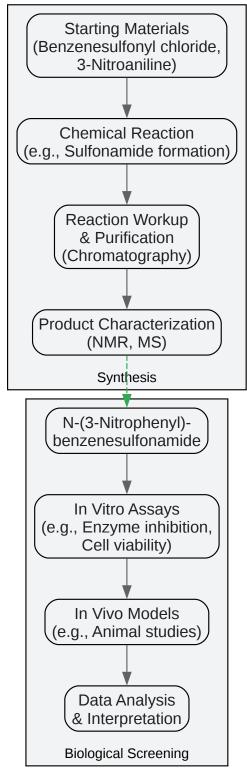


Figure 1. General Workflow

Click to download full resolution via product page

Caption: General workflow for synthesis and biological evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 80-37-5 | N-(m-nitrofenyl)benzeensulfonamide [chemindex.com]
- 2. CAS No.80-37-5,N-(m-nitrophenyl)benzenesulphonamide Suppliers [lookchem.com]
- 3. 80-37-5 | N-(m-nitrophenyl)benzenesulphonamide [chemindex.com]
- 4. N-(3-nitrophenyl)benzenesulfonamide [stenutz.eu]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 11. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- To cite this document: BenchChem. [In-Depth Technical Guide: N-(3-Nitrophenyl)benzenesulfonamide Chemical Safety and Handling]. BenchChem, [2025].
 [Online PDF]. Available at: [https://www.benchchem.com/product/b1606097#chemical-safety-and-handling-of-n-3-nitrophenyl-benzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com